1-Cyanonaphthalene-2-sulfonic acid
Overview
Description
1-Cyanonaphthalene-2-sulfonic acid is an organic compound with the molecular formula C11H7NO3S It is a derivative of naphthalene, featuring both a cyano group (-CN) and a sulfonic acid group (-SO3H) attached to the naphthalene ring
Preparation Methods
The synthesis of 1-cyanonaphthalene-2-sulfonic acid typically involves the sulfonation of 1-cyanonaphthalene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the desired position on the naphthalene ring. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyanonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyanonaphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyanonaphthalene-2-sulfonic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
1-Cyanonaphthalene-2-sulfonic acid can be compared with other naphthalene derivatives such as:
1-Naphthalenesulfonic acid: Lacks the cyano group, making it less versatile in certain reactions.
2-Cyanonaphthalene: Lacks the sulfonic acid group, limiting its solubility and reactivity in aqueous environments.
Naphthalene-2-sulfonic acid: Similar to this compound but with different positional isomerism, affecting its chemical behavior.
The presence of both the cyano and sulfonic acid groups in this compound makes it unique and valuable for specific applications .
Properties
IUPAC Name |
1-cyanonaphthalene-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)16(13,14)15/h1-6H,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUTVURHFSOAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704782 | |
Record name | 1-Cyanonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411237-01-9 | |
Record name | 1-Cyanonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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